An In-depth Technical Guide to 1-butyl-2-methylbenzene (CAS: 1595-11-5)
An In-depth Technical Guide to 1-butyl-2-methylbenzene (CAS: 1595-11-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-butyl-2-methylbenzene (CAS number 1595-11-5), also known as o-butyltoluene. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, and potential metabolic pathways based on current scientific literature.
Chemical and Physical Properties
1-butyl-2-methylbenzene is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆.[1][2] Its structure consists of a benzene (B151609) ring substituted with a butyl group and a methyl group at adjacent positions. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1595-11-5 | [1] |
| Molecular Formula | C₁₁H₁₆ | [1][2] |
| Molecular Weight | 148.24 g/mol | [1] |
| IUPAC Name | 1-butyl-2-methylbenzene | [1] |
| Synonyms | o-Butyltoluene, 2-Butyltoluene, 1-Methyl-2-n-butylbenzene | [1] |
| Appearance | Colorless liquid (presumed) | N/A |
| Boiling Point | 183 °C / 361.4 °F @ 760 mmHg (for n-butylbenzene) | [3] |
| Melting Point | -88 °C / -126.4 °F (for n-butylbenzene) | [3] |
| Density | 0.860 g/cm³ (for n-butylbenzene) | [3] |
| logP (Octanol/Water Partition Coefficient) | 4.6 | [1] |
| Vapor Pressure | 1.33 hPa @ 23 °C (for n-butylbenzene) | [3] |
Synthesis of 1-butyl-2-methylbenzene
The primary method for the synthesis of 1-butyl-2-methylbenzene is through the Friedel-Crafts alkylation of toluene (B28343). This electrophilic aromatic substitution reaction involves the reaction of toluene with a butylating agent, such as 1-chlorobutane (B31608) or 1-bromobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]
Experimental Protocol: Friedel-Crafts Alkylation of Toluene
This protocol is an adapted procedure for the synthesis of 1-butyl-2-methylbenzene based on established methods for Friedel-Crafts alkylation.[4][5]
Materials:
-
Toluene (dry)
-
1-Chlorobutane
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Anhydrous calcium chloride (or magnesium sulfate)
-
Dichloromethane (or diethyl ether) for extraction
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas trap (to handle evolved HCl)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
In the flask, add 8 mL of dry toluene and cool the flask in an ice bath.
-
Carefully and portion-wise, add the anhydrous aluminum chloride to the cooled toluene with stirring.
-
In the dropping funnel, place a mixture of 3.5 mL of 1-chlorobutane and 3.5 mL of toluene.
-
Slowly add the 1-chlorobutane/toluene mixture dropwise to the stirred toluene/AlCl₃ suspension over a period of 10-20 minutes, maintaining the temperature of the reaction mixture between 0-5 °C. HCl gas will evolve.[4]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 20-30 minutes. The reaction is complete when the evolution of HCl gas ceases.[4]
-
Carefully pour the reaction mixture into a separatory funnel containing 1 mL of concentrated HCl in 30 mL of ice-cold water to decompose the aluminum chloride complex.[4]
-
Shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate.
-
Drain the lower aqueous layer and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Transfer the organic layer to a clean flask and dry it over anhydrous calcium chloride.
-
Filter to remove the drying agent and remove the excess toluene and solvent by distillation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield 1-butyl-2-methylbenzene.
Synthesis Workflow
Biological Activity and Metabolism
There is currently a lack of specific data in the scientific literature regarding the biological activity, toxicology, and involvement in signaling pathways of 1-butyl-2-methylbenzene. However, general metabolic pathways for alkylbenzenes have been studied, which can provide an indication of its likely fate in biological systems.
The metabolism of alkylbenzenes is a key factor in their toxicity.[6] In anaerobic bacteria, toluene and other alkylbenzenes are known to be degraded through addition to fumarate (B1241708) to form benzylsuccinate, which is then further metabolized.[7] Another pathway involves the dehydrogenation of the alkyl side chain.[7]
In mammals, the metabolism of alkylbenzenes typically involves oxidation of the alkyl side chain. For compounds with a benzylic hydrogen, this position is susceptible to oxidation.[8] The metabolism of n-butylbenzene has been studied, and it is known to undergo oxidation to various metabolites.[9] It is plausible that 1-butyl-2-methylbenzene would follow similar metabolic routes.
Potential Metabolic Pathways of Alkylbenzenes
The following diagram illustrates the general and potential metabolic pathways for alkylbenzenes, which may be applicable to 1-butyl-2-methylbenzene.
Use in Pharmaceutical and Chemical Industries
While specific applications of 1-butyl-2-methylbenzene in drug development are not well-documented, related compounds such as iso-butyl benzene are important raw materials in the pharmaceutical industry. For instance, iso-butyl benzene is a key starting material for the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[10] Alkylbenzenes, in general, can serve as intermediates in the synthesis of various organic molecules.
Safety Information
Based on safety data for related compounds like butylbenzenes, 1-butyl-2-methylbenzene should be handled with care. Butylbenzenes are generally classified as flammable liquids and may cause skin irritation.[11][12] It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. 1-Butyl-2-methylbenzene | C11H16 | CID 62410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-butyl-2-methyl- [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. Solved Introduction: +Cl⟶AICl3 (major) 1-Chlorobutane | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. Toluene - Wikipedia [en.wikipedia.org]
- 7. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iso Butyl Benzene Manufacturers (IBB) - CAS 538-93-2 | Vinati Organics [vinatiorganics.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
